2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol
Overview
Description
2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol is a heterocyclic compound with the molecular formula C10H13NO. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a quinoline core structure with a methyl group at the 2-position and a hydroxyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 2-methylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out at room temperature and atmospheric pressure, resulting in the formation of the desired tetrahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone derivative.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts under hydrogen gas.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-methyl-5,6,7,8-tetrahydroquinolin-5-one.
Reduction: Formation of fully saturated tetrahydroquinoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the quinoline ring.
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiproliferative and antimicrobial properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can interact with cellular receptors and enzymes, leading to various biological effects. For example, it has been shown to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production in cancer cells, contributing to its antiproliferative activity .
Comparison with Similar Compounds
2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol can be compared with other similar compounds, such as:
2-Methylquinoline: Lacks the hydroxyl group at the 5-position, resulting in different chemical and biological properties.
5,6,7,8-Tetrahydroquinoline: Lacks the methyl group at the 2-position, affecting its reactivity and applications.
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine: Contains an amino group at the 8-position, leading to different biological activities and potential therapeutic uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to its analogs.
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinolin-5-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-5-6-8-9(11-7)3-2-4-10(8)12/h5-6,10,12H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPCVRVUCDDLTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(CCC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545082 | |
Record name | 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109753-75-5 | |
Record name | 2-Methyl-5,6,7,8-tetrahydroquinolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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